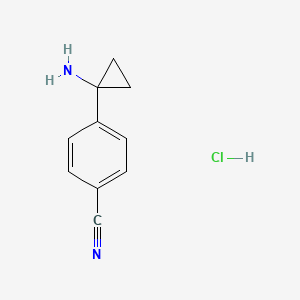

H-D-Asp(OBzl)-OBzl.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Asp(OBzl)-OBzl.HCl, also known as hydroxyaspartic acid, is a naturally occurring dicarboxylic acid found in the human body. It is a derivative of aspartic acid, and is an important component of the human body's metabolic pathways. It is used in a variety of biochemical and physiological processes, including energy metabolism, cell signaling, and protein production. In addition, it has been used in scientific research, particularly in the fields of biochemistry and physiology, for its ability to regulate various biochemical and physiological processes.HCl.

Scientific Research Applications

1. Solvent Effects and Redox Properties

The novel ferrocenoyl-dipeptides, including compounds like Fc-Asp(OBzl)-OBzl, have been prepared and characterized. These compounds demonstrate strong hydrogen bonding capabilities with solvent molecules, significantly affecting their redox properties. The redox behavior of these compounds, particularly the half-wave potential, varies greatly depending on the solvent used and its hydrogen donor ability (Baker, Kraatz & Quail, 2001).

2. Stability, Metabolism, and Transport

The model prodrug D-Asp(OBzl)-Ala, which shows affinity for the oligopeptide transporter PepT1, has been studied for its aqueous stability, metabolism in gastrointestinal media, and transport properties. It demonstrates significant stability and a high effective jejunal permeability, suggesting its potential for effective absorption and transport in biological systems (Steffansen et al., 1999).

3. Chiral Recognition Ability

Molecularly imprinted materials from tetrapeptide derivatives, such as H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2-, have been adopted to study the effect of environmental polarity on chiral recognition ability. The chiral recognition is optimal in a 50 vol% aqueous ethanol solution, highlighting the impact of solvent composition on molecular recognition processes (Kondo & Yoshikawa, 2001).

4. Oligopeptide Transporter Mediated Uptake and Transport

Studies on the oligopeptide transporter in Caco-2 monolayers show that modified dipeptides like D-Asp(OBzl)-Ala are efficiently transported across intestinal epithelia. These findings indicate the potential of designing side-chain modified, peptidase-resistant dipeptides with tailored transport and release characteristics for pharmaceutical applications (Taub et al., 1998).

properties

IUPAC Name |

dibenzyl (2R)-2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZEWOOBCRRAP-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)